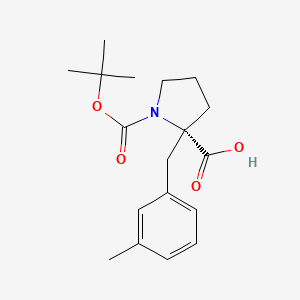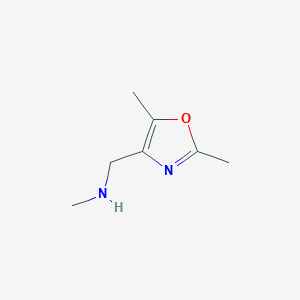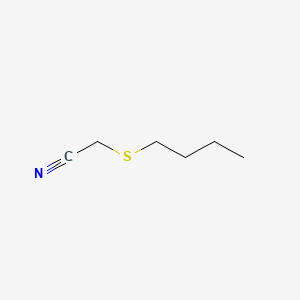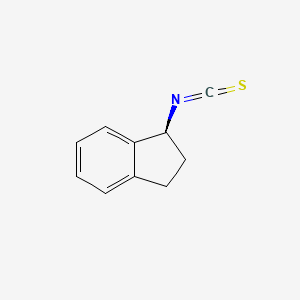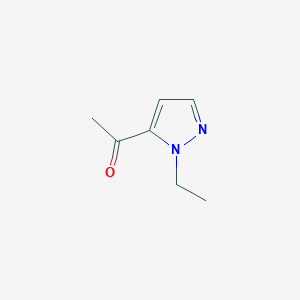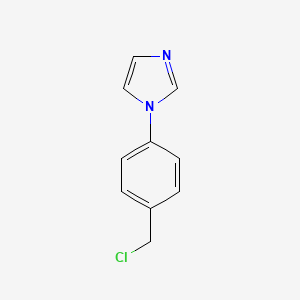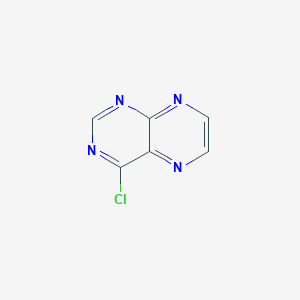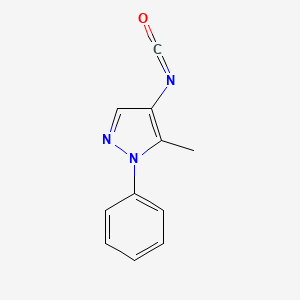![molecular formula C13H12N2 B1599641 2-[(E)-2-phenylethenyl]pyridin-3-amine CAS No. 209798-50-5](/img/structure/B1599641.png)
2-[(E)-2-phenylethenyl]pyridin-3-amine
Descripción general
Descripción
Aminopyridines, such as 3-Aminopyridine, are a class of organic compounds that contain an amino group attached to a pyridine ring . They are colorless solids and are used as building blocks for organic synthesis and medicinal chemistry .
Synthesis Analysis
Aminopyridines can be synthesized by various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves heating nicotinamide with sodium hypobromite (Hofmann rearrangement) .Molecular Structure Analysis
Pyridine is an aromatic heterocycle that has an electronic structure similar to benzene. All six atoms in the ring are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring and each containing one pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis
Aminopyridines can undergo various chemical reactions. For example, they can participate in SN2 reactions with alkyl halides, ammonia, and other amines . They can also undergo reductive amination of aldehydes or ketones .Physical And Chemical Properties Analysis
Aminopyridines are colorless solids. For example, 3-Aminopyridine has a melting point of 60-63 °C and a boiling point of 248 °C .Aplicaciones Científicas De Investigación
Anti-inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidines, a class of compounds that pyridines belong to, are known to exhibit a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis and Biological Activities
- Scientific Field : Synthetic and Bio-organic Chemistry
- Summary of Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
- Methods of Application : Various types of nucleophiles are added to pyridinium salts for the synthesis of highly functionalized DHP .
- Results or Outcomes : The capability of an N-acyl substituent to stabilize DHP system led to the application of these intermediates .
Chemodivergent Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results or Outcomes : The reaction conditions were mild and metal-free .
Antioxidant Activities
- Scientific Field : Biochemistry
- Summary of Application : Pyrimidines, a class of compounds that pyridines belong to, are known to exhibit a range of pharmacological effects including antioxidant activities .
- Methods of Application : The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antibacterial Activities
- Scientific Field : Microbiology
- Summary of Application : Pyrimidines are known to exhibit antibacterial activities .
- Methods of Application : The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
Antiviral Activities
- Scientific Field : Virology
- Summary of Application : Pyrimidines are known to exhibit antiviral activities .
- Methods of Application : The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Safety And Hazards
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-10H,14H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXARDGMDMUMINC-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450436 | |
| Record name | 2-[(E)-2-Phenylethenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-phenylethenyl]pyridin-3-amine | |
CAS RN |
209798-50-5 | |
| Record name | 2-[(E)-2-Phenylethenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



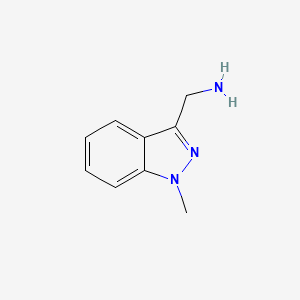

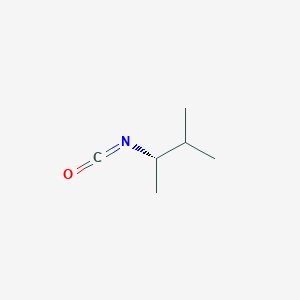
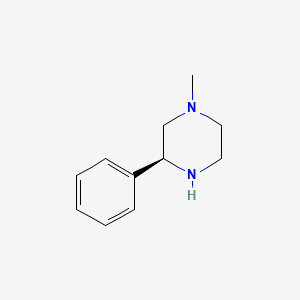
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
